![molecular formula C10H6F3N5O2S B12051087 4-{[(E)-(2-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12051087.png)
4-{[(E)-(2-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(E)-(2-nitrophényl)méthylidène]amino}-5-(trifluorométhyl)-4H-1,2,4-triazole-3-thiol est un composé organique complexe présentant une structure unique qui comprend un cycle triazole, un groupe nitrophényle et un groupe trifluorométhyle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-{[(E)-(2-nitrophényl)méthylidène]amino}-5-(trifluorométhyl)-4H-1,2,4-triazole-3-thiol implique généralement la condensation de la 2-nitrobenzaldéhyde avec le 4-amino-5-(trifluorométhyl)-4H-1,2,4-triazole-3-thiol. La réaction est généralement réalisée en présence d’un solvant approprié tel que l’éthanol ou le méthanol, et d’un catalyseur comme l’acide acétique. Le mélange réactionnel est porté à reflux pendant plusieurs heures pour assurer une condensation complète, puis refroidi et filtré pour obtenir le produit souhaité .
Méthodes de production industrielle
Bien que les méthodes spécifiques de production industrielle pour ce composé ne soient pas bien documentées, l’approche générale impliquerait une mise à l’échelle du processus de synthèse en laboratoire. Cela inclurait l’optimisation des conditions réactionnelles, telles que la température, la pression et le choix du solvant, afin de maximiser le rendement et la pureté. La production industrielle peut également impliquer des réacteurs à écoulement continu pour améliorer l’efficacité et la capacité de production.
Analyse Des Réactions Chimiques
Types de réactions
4-{[(E)-(2-nitrophényl)méthylidène]amino}-5-(trifluorométhyl)-4H-1,2,4-triazole-3-thiol peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe nitrophényle peut être oxydé pour former des dérivés nitro.
Réduction : Le groupe nitro peut être réduit en un groupe amine en utilisant des agents réducteurs comme le borohydrure de sodium ou l’hydrogène en présence d’un catalyseur.
Substitution : Le cycle triazole peut participer à des réactions de substitution nucléophile, où le groupe thiol peut être remplacé par d’autres nucléophiles.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Le borohydrure de sodium et l’hydrogène gazeux avec un catalyseur au palladium sont fréquemment utilisés.
Substitution : Des nucléophiles tels que les halogénoalcanes ou les chlorures d’acyle peuvent être utilisés en conditions basiques.
Principaux produits
Oxydation : Dérivés nitro du composé d’origine.
Réduction : Dérivés amines.
Substitution : Divers dérivés triazoles substitués en fonction du nucléophile utilisé.
Applications De Recherche Scientifique
4-{[(E)-(2-nitrophényl)méthylidène]amino}-5-(trifluorométhyl)-4H-1,2,4-triazole-3-thiol a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Investigé pour son potentiel d’agent antimicrobien ou anticancéreux en raison de sa structure unique.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment les effets anti-inflammatoires et analgésiques.
Mécanisme D'action
Le mécanisme d’action du 4-{[(E)-(2-nitrophényl)méthylidène]amino}-5-(trifluorométhyl)-4H-1,2,4-triazole-3-thiol implique son interaction avec diverses cibles moléculaires. Le groupe nitrophényle peut interagir avec des enzymes ou des récepteurs, inhibant potentiellement leur activité. Le cycle triazole peut également participer à des liaisons hydrogène et à d’autres interactions avec les molécules biologiques, affectant leur fonction. Le groupe trifluorométhyle améliore la lipophilie du composé, ce qui lui permet de pénétrer les membranes cellulaires plus efficacement .
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-{[(E)-(3-nitrophényl)méthylidène]amino}-5-(trifluorométhyl)-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(2,6-dichlorophényl)méthylidène]amino}-5-(trifluorométhyl)-4H-1,2,4-triazole-3-thiol
- **4-{[(E)-(4-fluorophényl)méthylidène]amino}-5-(trifluorométhyl)-4H-1,2,4-triazole-3-thiol
Unicité
4-{[(E)-(2-nitrophényl)méthylidène]amino}-5-(trifluorométhyl)-4H-1,2,4-triazole-3-thiol est unique en raison de la présence du groupe nitrophényle, qui confère des propriétés électroniques et stériques spécifiques. Cela le distingue des autres composés similaires et peut entraîner des activités biologiques et une réactivité chimique différentes.
Propriétés
Formule moléculaire |
C10H6F3N5O2S |
|---|---|
Poids moléculaire |
317.25 g/mol |
Nom IUPAC |
4-[(E)-(2-nitrophenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C10H6F3N5O2S/c11-10(12,13)8-15-16-9(21)17(8)14-5-6-3-1-2-4-7(6)18(19)20/h1-5H,(H,16,21)/b14-5+ |
Clé InChI |
ZEYNACLITBLICX-LHHJGKSTSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C(F)(F)F)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


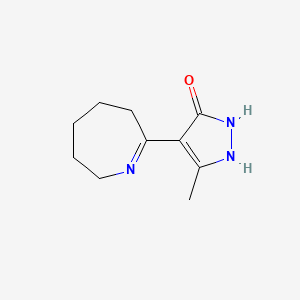
![4-amino-6-tert-butyl-3-[3-(trifluoromethyl)anilino]-1,2,4-triazin-5(4H)-one](/img/structure/B12051013.png)

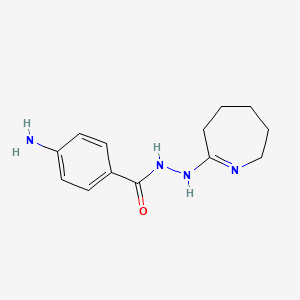
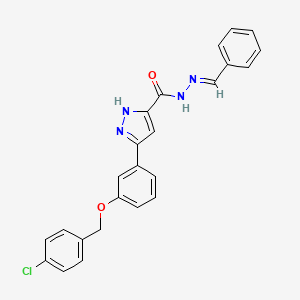
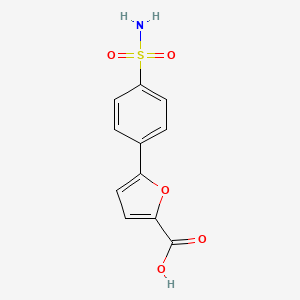



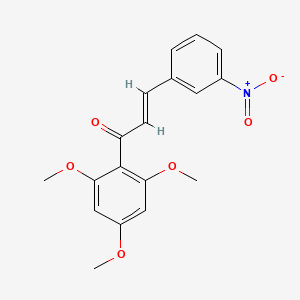
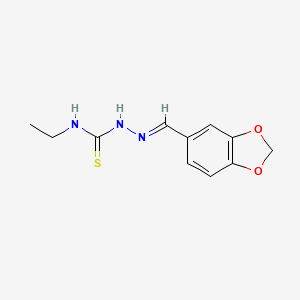
![N-[2-(4-chlorophenyl)ethyl]-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12051068.png)
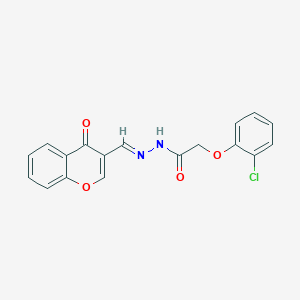
![N-(3-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12051088.png)
